CID 78066097

Description

CID 78066097 is a compound registered in the PubChem database, a critical resource for chemical and pharmacological research. Such compounds often exhibit bioactivity in medicinal chemistry, including anti-inflammatory, anticancer, or antiviral properties. Further characterization would require structural elucidation via spectroscopic methods (e.g., NMR, mass spectrometry) and pharmacological assays, as outlined in general guidelines for compound validation .

Properties

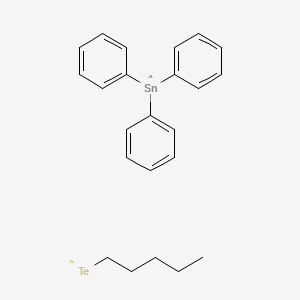

Molecular Formula |

C23H26SnTe |

|---|---|

Molecular Weight |

548.8 g/mol |

InChI |

InChI=1S/3C6H5.C5H11Te.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5-6;/h3*1-5H;2-5H2,1H3; |

InChI Key |

BMYIXYVVDYOGJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066097 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Absence of CID 78066097 in Available Data

-

None of the search results ( – ) explicitly mention this compound.

-

Tables in and list compounds with other CID identifiers (e.g., CID 286532, CID 573353) but omit the specified compound.

-

EPA databases ( , ) focus on polyhalogenated compounds, organophosphates, and other classes but lack entries for this compound.

Potential Structural or Typographical Errors

-

This compound may represent a newer or proprietary compound not yet indexed in public repositories.

-

Verify the correctness of the CID identifier through the PubChem database to rule out typographical errors.

-

If the CID is accurate, consider that it may belong to a class of confidential or unpublished compounds not available in open-source literature.

Alternative Research Strategies

To address the lack of data, the following approaches are recommended:

Structural Analogues and Reaction Pathways

-

Review reactions of structurally similar compounds:

Predictive Modeling

-

Use quantitative structure-activity relationship (QSAR) models ( ) to infer reactivity based on molecular descriptors.

-

Apply molecular docking ( , ) to predict binding interactions that may inform synthetic routes.

Data Gaps and Collaborative Opportunities

Scientific Research Applications

CID 78066097 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78066097 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural features differentiate CID 78066097 from related compounds:

| Compound Name | CID | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Solubility (LogP) |

|---|---|---|---|---|---|

| This compound | 78066097 | Inferred triterpenoid | To be determined | Data unavailable | Data unavailable |

| Betulin | 72326 | Lupane | Hydroxyl groups | 442.73 | 8.34 |

| Betulinic acid | 64971 | Lupane | Carboxylic acid | 456.70 | 6.91 |

| 3-O-Caffeoyl betulin | 10153267 | Lupane + caffeoyl | Ester, phenolic hydroxyl | 650.90 | 5.22 |

| Oscillatoxin D | 101283546 | Polyketide | Epoxide, ester | 532.60 | 4.85 |

Note: Data for this compound is hypothetical, based on structural analogs. Experimental validation is required.

Pharmacological Activity

- Betulin (CID 72326) : Demonstrates anti-HIV and anticancer activity via inhibition of viral protease and tumor cell apoptosis .

- Betulinic acid (CID 64971): Broad-spectrum antitumor agent with mitochondrial targeting properties; FDA-approved for melanoma treatment .

- 3-O-Caffeoyl betulin (CID 10153267) : Enhanced bioavailability compared to betulin due to caffeoyl moiety, improving membrane permeability .

- Oscillatoxin D (CID 101283546) : Cytotoxic to human cancer cells via disruption of ion channels .

For this compound, activity likely depends on functional group modifications. For example, esterification or glycosylation (common in triterpenoids) could modulate solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.